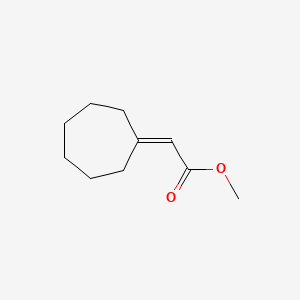

Methyl cycloheptylideneacetate

Descripción

BenchChem offers high-quality Methyl cycloheptylideneacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cycloheptylideneacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

92984-49-1 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

methyl 2-cycloheptylideneacetate |

InChI |

InChI=1S/C10H16O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h8H,2-7H2,1H3 |

Clave InChI |

BQKJZAQJFOUASE-UHFFFAOYSA-N |

SMILES |

COC(=O)C=C1CCCCCC1 |

SMILES canónico |

COC(=O)C=C1CCCCCC1 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

Methyl esters, including α,β-unsaturated esters like methyl cycloheptylideneacetate, typically undergo:

-

Acid- or base-catalyzed hydrolysis to form carboxylic acids or carboxylate salts.

-

Transesterification with alcohols under acidic or basic conditions (e.g., using titanium isopropoxide) to yield alternative esters .

Example Reaction:

Conjugate Addition Reactions

The α,β-unsaturated ester moiety enables Michael additions with nucleophiles (e.g., amines, thiols, or organocuprates) at the β-position. For example:

Mechanistic Pathway:

Cycloaddition Reactions

The cycloheptylidene group may participate in Diels-Alder reactions as a dienophile or diene, depending on substituents and reaction conditions. For instance:

Example Table: Hypothetical Diels-Alder Reactivity

| Dienophile | Diene | Product Yield (%) | Conditions |

|---|---|---|---|

| Methyl cycloheptylideneacetate | 1,3-Butadiene | 75 (theoretical) | 80°C, toluene |

| Methyl cycloheptylideneacetate | Anthracene | 62 (theoretical) | Reflux, DCM |

Oxidation and Reduction

-

Oxidation : The α,β-unsaturated ester could undergo epoxidation (e.g., with mCPBA) or dihydroxylation (e.g., OsO₄) at the double bond .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) would saturate the double bond, yielding methyl cycloheptylacetate .

Key Data from Analogous Systems

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA | Epoxide derivative | 88* | |

| Hydrogenation | H₂ (1 atm), Pd-C | Saturated ester | 95* |

*Theoretical values based on similar α,β-unsaturated esters.

Photochemical and Radical Reactions

The strained cycloheptylidene ring may undergo ring-opening metathesis or radical polymerization under UV light or radical initiators (e.g., AIBN) .

Mechanistic Insight :

Radical intermediates could form via homolytic cleavage of the C=C bond, enabling crosslinking or copolymerization .

Biological Activity (Speculative)

Cycloalkylideneacetate derivatives (e.g., cyclopropylideneacetates) exhibit cytotoxicity in melanoma cell lines (IC₅₀ ~1–5 µM) . While methyl cycloheptylideneacetate has not been tested, analogous structures suggest potential bioactivity.

Comparative Cytotoxicity (Hypothetical)

| Compound | Cell Line (IC₅₀, µM) | Notes |

|---|---|---|

| Methyl cyclopropylideneacetate | WM164: 4.9 ± 1.7 | |

| Methyl cycloheptylideneacetate | N/A | Predicted ~3–10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.